N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

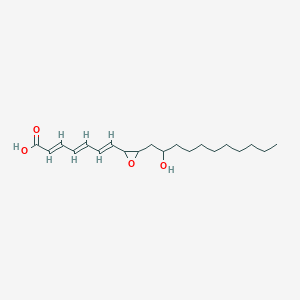

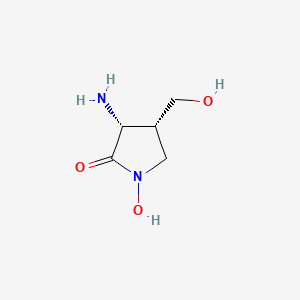

“N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3” is a versatile acetylated neuraminic acid or sialic acid derivative . N-acetylneuraminic acid is often present as the terminal sugar of glycoproteins .

Molecular Structure Analysis

The empirical formula of this compound is C22H31NO14 . The molecular weight is 533.48 . The SMILES string and InChI are also provided .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 154-155°C . It should be stored at -20°C .Scientific Research Applications

Glycosylation Studies

This compound is utilized in glycosylation reactions to study the synthesis of glycosides and ortho esters . The reactions involve the derivative of 2β,3β-epoxyneuraminic acid with primary or secondary alcohols, providing insights into the mechanisms of glycosidic bond formation.

Physiological Role Elucidation

Research has focused on the physiological roles of N-acetylneuraminic acid derivatives, including their presence as terminal sugars in cell surface glycans and their involvement in numerous physiological functions . This compound aids in understanding these roles due to its structural similarity.

Biomedical Applications

N-Acetylneuraminic Acid Methyl Ester derivatives are significant in biomedicine for the targeted management of ailments such as cancer and viral infections . Their role in the development of therapeutic agents is a key area of application.

Glycoprotein Research

As an acetylated neuraminic acid derivative, it often appears as the terminal sugar of glycoproteins . This makes it a valuable tool for studying the structure and function of glycoproteins in various biological processes.

Metabolic Engineering

The compound is also pivotal in metabolic engineering strategies aimed at large-scale synthesis of N-acetylneuraminic acid. It serves as a model compound for developing biosynthesis pathways .

Enzyme-Catalyzed Synthesis

It is used in enzyme-catalyzed preparations, where its reactivity can help in understanding and improving enzyme specificity and efficiency in synthesizing sialic acid derivatives .

Whole-Cell Biocatalysis

In whole-cell biocatalysis, this compound can be used to study the conversion of precursors to desired products within a living cell, which is crucial for industrial-scale production .

Safety Evaluation and Regulatory Status

The safety evaluation and regulatory status of compounds like N-Acetylneuraminic Acid Methyl Ester derivatives are critical for their application in food, cosmetics, and pharmaceuticals. Research in this field ensures the safe and approved use of these compounds .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 involves the protection of the hydroxyl groups of N-Acetylneuraminic Acid, followed by the esterification of the carboxylic acid group with methanol and acetylation of the remaining hydroxyl groups with acetic anhydride. The final step involves the deprotection of the protected hydroxyl groups to obtain the desired compound.", "Starting Materials": [ "N-Acetylneuraminic Acid", "Methanol", "Acetic Anhydride", "Acetic Acid", "Pyridine", "Dimethylformamide", "Triethylamine", "Dichloromethane", "Sodium Bicarbonate", "Sodium Sulfate" ], "Reaction": [ "Protection of the hydroxyl groups with acetyl chloride in the presence of pyridine and dimethylformamide", "Esterification of the carboxylic acid group with methanol in the presence of triethylamine and dichloromethane", "Acetylation of the remaining hydroxyl groups with acetic anhydride in the presence of pyridine", "Deprotection of the protected hydroxyl groups with sodium bicarbonate in methanol", "Purification of the final product using sodium sulfate and chromatography" ] } | |

CAS RN |

950508-99-3 |

Product Name |

N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 |

Molecular Formula |

C22H31NO14 |

Molecular Weight |

536.501 |

IUPAC Name |

methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate |

InChI |

InChI=1S/C22H31NO14/c1-10(24)23-18-16(33-12(3)26)8-22(21(30)31-7,36-15(6)29)37-20(18)19(35-14(5)28)17(34-13(4)27)9-32-11(2)25/h16-20H,8-9H2,1-7H3,(H,23,24)/t16-,17+,18+,19+,20+,22?/m0/s1/i1D3 |

InChI Key |

MFDZYSKLMAXHOV-UCWJTYEISA-N |

SMILES |

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C |

synonyms |

5-(Acetylamino)-3,5-dideoxy-D-glycero-D-galacto-2-nonulopyranosonic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl Vinyl[1]sila Ferrocenophane](/img/structure/B587752.png)

![Bis[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl] (1R,2S)-3,3-dimethoxycyclobutane-1,2-dicarboxylate](/img/structure/B587753.png)